Methyl 4-nitro-3-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a chemical compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .
Synthesis Analysis
The synthesis of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” and similar compounds has been reported in the literature . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .Molecular Structure Analysis
The molecular formula of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” is C9H6F3NO4 . Its average mass is 249.143 Da and its monoisotopic mass is 249.024887 Da .Chemical Reactions Analysis
The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .Scientific Research Applications
C9H5F3NO4\text{C}_9\text{H}_5\text{F}_3\text{NO}_4C9H5F3NO4
, contains both a nitro group and a trifluoromethyl group. Its unique structure makes it interesting for various applications. Here are six distinct areas where this compound has been studied:- Methyl 4-nitro-3-(trifluoromethyl)benzoate has been investigated as a potential pharmacophore in drug design. Researchers explore its interactions with biological targets, aiming to develop novel drugs with improved efficacy and safety profiles .
- The compound’s unique functional groups may contribute to its pesticidal properties. Researchers study its effects on pests, weeds, and plant diseases, aiming to develop environmentally friendly agrochemicals .
Medicinal Chemistry and Drug Development
Agrochemicals and Pesticides
Analytical Chemistry and Standardization
Safety and Hazards
When handling “Methyl 4-nitro-3-(trifluoromethyl)benzoate”, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as reduction . The nitro group in the compound could potentially be reduced to an amine, which could then interact with its targets .
Biochemical Pathways
The compound’s potential to undergo reduction suggests it could participate in redox reactions and impact related biochemical pathways .
Pharmacokinetics
Its solubility and stability properties suggest that it could potentially be absorbed and distributed in the body .
Result of Action
Based on its chemical structure and potential reactions, it could potentially cause changes at the molecular level, such as the reduction of the nitro group to an amine .
Action Environment
The action of Methyl 4-nitro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, its stability and reactivity could be affected by temperature and pH . Furthermore, its solubility suggests that it could potentially be influenced by the presence of certain solvents .
properties
IUPAC Name |
methyl 4-nitro-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQMMCPINDPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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